molecular formula C15H17N3O2 B3815514 N-ethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]urea

N-ethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]urea

Cat. No. B3815514
M. Wt: 271.31 g/mol
InChI Key: CBXBRZMLDKOCII-UHFFFAOYSA-N
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Description

“N-ethyl-N’-[(2-phenoxy-3-pyridinyl)methyl]urea” is a complex organic compound. It contains a urea group (NH2-CO-NH2) and is substituted with ethyl, phenoxy, and pyridinyl groups .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Hofmann rearrangement , or the reaction between α-bromoketones and 2-aminopyridines .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include C-C bond cleavage, oxidative amidation, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-N’-[(2-phenoxy-3-pyridinyl)methyl]urea” would depend on its exact molecular structure. Similar compounds can have varied properties .

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with “N-ethyl-N’-[(2-phenoxy-3-pyridinyl)methyl]urea” would depend on its exact molecular structure and its intended use. Always follow safety guidelines when handling chemicals .

Future Directions

The future directions in the research and development of such compounds could involve improving their synthesis methods, discovering new applications, and understanding their mechanisms of action better .

properties

IUPAC Name

1-ethyl-3-[(2-phenoxypyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-16-15(19)18-11-12-7-6-10-17-14(12)20-13-8-4-3-5-9-13/h3-10H,2,11H2,1H3,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXBRZMLDKOCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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